Octacosanoic acid
Overview
Description
. It is a naturally occurring compound found in various plant sources, including wheat germ oil, rice bran oil, and sugar cane wax . This compound is known for its significant role in various biological and industrial applications.
Scientific Research Applications
Octacosanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
Octacosanoic acid, also known as Montanic acid, is a very long-chain saturated fatty acid . It is the major component of D-003, a mixture of very long-chain aliphatic acids purified from sugar cane wax . The primary targets of this compound are the lipid metabolism and platelet aggregation .
Mode of Action
This compound interacts with its targets by inhibiting arachidonic acid metabolism, which results in an antiaggregatory effect . This interaction leads to changes in the body’s lipid metabolism, promoting energy metabolism, improving athletic performance, lowering cholesterol levels, and reducing platelet aggregation .
Biochemical Pathways
This compound affects the biochemical pathways related to lipid metabolism and platelet aggregation . The downstream effects of these pathways include the promotion of energy metabolism, improvement of athletic performance, lowering of cholesterol levels, reduction of platelet aggregation, reduction of risk of ulcer, and protective effects on parkinsonism .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of energy metabolism, improvement of athletic performance, lowering of cholesterol levels, reduction of platelet aggregation, reduction of risk of ulcer, and protective effects on parkinsonism . In addition, this compound administration significantly lowers plasma corticosterone levels, which would decrease mental stress .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Octacosanoic acid is a very long-chain saturated fatty acid . It is the major component of D-003, a mixture of very long-chain aliphatic acids purified from sugar cane wax . This compound has been reported to exhibit antiplatelet and cholesterol-lowering activities in animal models .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the adherence of Streptococcus mutans, a major caries-causing microorganism . At a concentration of 10 and 20 μg/ml, the ability of S. mutans to adhere to saliva-coated glass surfaces and form biofilms was reduced by 50% .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to interact with various biomolecules. For instance, it has been shown to inhibit the enzyme HMG-CoA reductase, which is the rate-controlling enzyme of the mevalonate pathway . This inhibition is believed to be responsible for its cholesterol-lowering effects .
Temporal Effects in Laboratory Settings
It is known that this compound has a high stability , which suggests that it may have long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, this compound has been shown to have antiplatelet and cholesterol-lowering activities The effects of different dosages of this compound in animal models have not been extensively studied
Metabolic Pathways
It is known to inhibit the enzyme HMG-CoA reductase, which plays a key role in the mevalonate pathway . This suggests that this compound may have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octacosanoic acid can be synthesized through the oxidation of octacosanol, a long-chain aliphatic alcohol . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. For instance, it can be isolated from sugar cane wax through a series of extraction and purification steps, including solvent extraction, crystallization, and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form octacosanol.
Esterification: this compound can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Octacosanol.
Esterification: Esters of this compound.
Comparison with Similar Compounds
- Hexacosanoic acid (C26H52O2)
- Tetracosanoic acid (C24H48O2)
- Docosanoic acid (C22H44O2)
Comparison: Octacosanoic acid is unique due to its longer carbon chain length compared to other similar fatty acids. This longer chain length contributes to its distinct physicochemical properties and biological activities . For example, it has a higher melting point and greater hydrophobicity, making it suitable for specific industrial applications such as waxes and coatings .
Properties
IUPAC Name |
octacosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOPWMOLSKOLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52258-47-6 (1/2Ca salt) | |
Record name | Octacosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2075051 | |
Record name | Octacosanoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |
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Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS], Solid | |
Record name | Octacosanoic acid | |
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Record name | Octacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
506-48-9 | |
Record name | Octacosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octacosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OCTACOSANOIC ACID | |
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Record name | Octacosanoic acid | |
Source | EPA DSSTox | |
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Record name | Octacosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.311 | |
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Record name | MONTANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BKL1A0KJY | |
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Record name | Octacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.9 °C | |
Record name | Octacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octacosanoic acid?
A1: this compound has the molecular formula C28H56O2 and a molecular weight of 424.75 g/mol.
Q2: In what natural sources can this compound be found?
A2: this compound has been identified in various natural sources, including:* Plants: Carnauba wax [], Moringa oleifera root bark [], Xestospongia sp. marine sponges [], Citrus sinensis stems [], Lepidium latifolium [], and Ginkgo biloba leaves [].* Bacteria: It is found in the lipopolysaccharides of several bacterial species, particularly those belonging to the alpha-2 subgroup of Proteobacteria, such as Legionella pneumophila [, , ] and Sinorhizobium meliloti [].
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Common spectroscopic techniques used for identification include:* Infrared spectroscopy (IR): Provides information about functional groups present in the molecule [, ].* Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern [, ].* Nuclear magnetic resonance spectroscopy (NMR): Both 1H NMR and 13C NMR are employed to determine the structure and connectivity of atoms within the molecule [, ].* Gas chromatography-mass spectrometry (GC-MS): Used for separation and identification of this compound in complex mixtures, especially in biological samples [, , , , , ].
Q4: What is the biological significance of this compound in bacteria?
A4: this compound, along with other long-chain fatty acids, is a component of lipopolysaccharides (LPS), which are crucial components of the outer membrane in Gram-negative bacteria [, , , , ]. LPS plays a significant role in bacterial pathogenesis and host immune response.
Q5: What potential therapeutic effects have been observed with this compound?
A5: While research is ongoing, some studies suggest potential therapeutic benefits of this compound:* Anti-inflammatory activity: Petroleum ether extracts of Moringa oleifera root bark, containing this compound, showed significant anti-inflammatory activity in carrageenan-induced rat paw edema and cotton pellet-induced granuloma models [].* Antiplatelet and antithrombotic effects: D-003, a mixture of higher primary aliphatic saturated acids purified from sugar cane wax with this compound as the main component, exhibited antiplatelet and antithrombotic effects in rats. It inhibited platelet aggregation induced by collagen and ADP and prolonged bleeding time [].* Cholesterol-lowering effect: D-003 has demonstrated cholesterol-lowering effects in normocholesterolemic rabbits, suggesting a potential role in managing hypercholesterolemia [].
Q6: How does this compound contribute to the formation and stability of Langmuir-Blodgett films?
A6: this compound forms stable monomolecular Langmuir-Blodgett (LB) films on silicon substrates using the horizontal precipitation method. These films exhibit enhanced wear resistance compared to octadecanoic acid and octadecyltrichlorosilane monolayers, significantly improving the tribological properties of silicon surfaces [].
Q7: What is the role of this compound in the biosynthesis of alkanes in plants?
A7: Studies using Vicia faba flowers demonstrated that this compound, along with other long-chain fatty acids, can undergo elongation and decarboxylation to produce alkanes. This process contributes to the formation of cuticular waxes, which are important for plant protection [].
Q8: What is known about the toxicity of this compound?
A8: While considered generally safe for consumption as a component of natural products like carnauba wax, in-depth toxicological studies on pure this compound are limited. Preliminary in vitro studies using the neutral red assay and the Ames test suggest that D-003, a mixture with this compound as the main component, does not exhibit significant cytotoxic or genotoxic potential at the tested concentrations [].
Q9: What are the future directions for research on this compound?
A9: Further investigations are needed to:
Q10: Are there any known alternatives or substitutes for this compound in its various applications?
A10: The choice of alternatives or substitutes depends on the specific application.
For example: In LB films, shorter-chain fatty acids like stearic acid or its derivatives can be used, although they may not offer the same level of wear resistance [].
In drug formulations: Other long-chain fatty acids or synthetic lipids might be considered, depending on the desired properties.
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